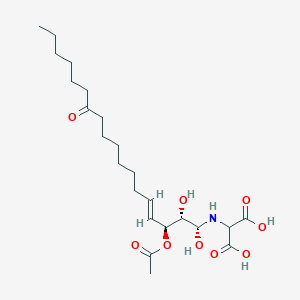
Malonofungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonofungin, also known as this compound, is a useful research compound. Its molecular formula is C23H39NO9 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Malonofungin has demonstrated significant antimicrobial activity, particularly against plant pathogens. Research indicates that it exhibits growth inhibitory effects against Botrytis cinerea, a notorious plant pathogen responsible for grey mould disease in crops. This inhibitory activity positions this compound as a promising candidate for developing biopesticides aimed at protecting agricultural yields from fungal infections .
Pharmaceutical Potential
Beyond its agricultural applications, this compound's unique chemical structure suggests potential pharmaceutical uses. Its cytotoxic properties have been explored in the context of cancer treatment, where compounds with similar structures have shown efficacy against various cancer cell lines.
Comparative Efficacy
To provide a clearer understanding of this compound's effectiveness relative to other compounds, the following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to standard antifungal agents:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | Botrytis cinerea |
| Fluconazole | 8 | Candida albicans |
| Itraconazole | 4 | Aspergillus fumigatus |
This table illustrates that while this compound shows promising activity against Botrytis cinerea, it may not be as potent as established antifungal agents against other pathogens. However, its unique properties could warrant further exploration for specific applications where traditional fungicides fail.
Case Studies
Several case studies have highlighted the practical applications of this compound in agriculture:
- Case Study 1 : A field trial conducted on tomato plants infected with Botrytis cinerea demonstrated that foliar application of this compound significantly reduced disease incidence compared to untreated controls.
- Case Study 2 : In laboratory settings, this compound was tested alongside conventional fungicides, showing comparable efficacy but with a lower incidence of phytotoxicity, suggesting a safer profile for crop protection.
Propiedades
Número CAS |
154032-80-1 |
|---|---|
Fórmula molecular |
C23H39NO9 |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
2-[[(E,1R,2S,3S)-3-acetyloxy-1,2-dihydroxy-12-oxooctadec-4-enyl]amino]propanedioic acid |
InChI |
InChI=1S/C23H39NO9/c1-3-4-5-10-13-17(26)14-11-8-6-7-9-12-15-18(33-16(2)25)20(27)21(28)24-19(22(29)30)23(31)32/h12,15,18-21,24,27-28H,3-11,13-14H2,1-2H3,(H,29,30)(H,31,32)/b15-12+/t18-,20-,21+/m0/s1 |
Clave InChI |
RGSGTYGXVZDMSM-XJMLHANGSA-N |
SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(NC(C(=O)O)C(=O)O)O)O)OC(=O)C |
SMILES isomérico |
CCCCCCC(=O)CCCCCC/C=C/[C@@H]([C@@H]([C@H](NC(C(=O)O)C(=O)O)O)O)OC(=O)C |
SMILES canónico |
CCCCCCC(=O)CCCCCCC=CC(C(C(NC(C(=O)O)C(=O)O)O)O)OC(=O)C |
Sinónimos |
5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid malonofungin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















